molecular formula C16H13BrN4O3 B2984837 3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid CAS No. 882224-34-2

3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid

Cat. No. B2984837
M. Wt: 389.209
InChI Key: QPZUWWDORCRYIS-XFFZJAGNSA-N
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Description

3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid is a useful research compound. Its molecular formula is C16H13BrN4O3 and its molecular weight is 389.209. The purity is usually 95%.
BenchChem offers high-quality 3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The synthesis of pyrazole derivatives, including those with complex bromophenyl and cyano functionalities, involves regiospecific methods where single-crystal X-ray analysis is crucial for unambiguous structure determination. These compounds exhibit extensive hydrogen bonding and unique crystallization properties, including mixed solvate formation (Kumarasinghe, Hruby, & Nichol, 2009).

Material Science and Hydrogel Modification

  • In material science, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with amine compounds to enhance swelling properties and thermal stability. These modifications are crucial for developing materials with potential medical applications, including drug delivery systems (Aly & El-Mohdy, 2015).

Medicinal Chemistry and Antimicrobial Activity

  • Heterocyclic compounds incorporating sulfamoyl moieties have been synthesized for antimicrobial applications. The compounds exhibit promising in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Enzyme Inhibition for Disease Treatment

  • Y-700, a compound structurally related to the one , has been identified as a potent xanthine oxidoreductase inhibitor with potential for treating hyperuricemia and other diseases involving xanthine oxidoreductase. Its efficacy and mechanisms of action, including hepatic excretion and prolonged hypouricemic action, demonstrate the potential therapeutic applications of such compounds (Fukunari et al., 2004).

Anticancer Research

  • Novel S-glycosyl and S-alkyl derivatives of triazinone compounds have been evaluated for their anticancer activities. Some derivatives showed significant cytotoxic activities against various cancer cell lines, underlining the role of pyrazole derivatives in developing anticancer therapies (Saad & Moustafa, 2011).

Preventive Measures Against Tumorigenesis

  • The study on Y-700 also highlighted its utility in preventing colon tumorigenesis by inhibiting xanthine oxidase, further emphasizing the importance of these compounds in cancer prevention strategies (Hashimoto et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(19)24)9-21(20-15)6-5-14(22)23/h1-4,7,9H,5-6H2,(H2,19,24)(H,22,23)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZUWWDORCRYIS-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)N)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN(C=C2/C=C(/C#N)\C(=O)N)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid

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